A Comprehensive Technical Guide to the Synthesis of 6-Hydroxy-chroman-4-one and Its Derivatives
A Comprehensive Technical Guide to the Synthesis of 6-Hydroxy-chroman-4-one and Its Derivatives
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic molecules with significant therapeutic potential. Among these, 6-hydroxy-chroman-4-one and its derivatives have garnered substantial interest within the drug discovery and development landscape. Their diverse biological activities, ranging from anticancer and antimicrobial to antioxidant and neuroprotective, underscore the importance of efficient and versatile synthetic strategies. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 6-hydroxy-chroman-4-one and its variously substituted analogues. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-proven experimental protocols, and explore the structure-activity relationships that guide the design of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this promising class of compounds.
Introduction: The Significance of the 6-Hydroxy-chroman-4-one Scaffold
Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] The absence of the C2-C3 double bond distinguishes them from the related chromones, leading to significant variations in their chemical and biological properties.[1] The 6-hydroxy-chroman-4-one core, in particular, is a key structural feature in a variety of bioactive molecules. This phenolic hydroxyl group can act as a crucial hydrogen bond donor/acceptor and is often implicated in the antioxidant properties of these compounds.
The therapeutic relevance of this scaffold is broad and continually expanding. Derivatives of 6-hydroxy-chroman-4-one have been investigated for a multitude of applications, including:
-
Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines.[1]
-
Antimicrobial and Antifungal Agents: Demonstrating efficacy against a range of pathogenic microorganisms.[2][3]
-
Sirtuin 2 (SIRT2) Inhibitors: Showing potential in the treatment of neurodegenerative diseases and cancer.[4][5]
-
Antioxidants: Scavenging free radicals and mitigating oxidative stress.[6]
-
α-Glucosidase Inhibitors: Offering a potential therapeutic avenue for diabetes.[6]
The versatility of the chroman-4-one skeleton allows for facile structural modifications at various positions (C2, C3, C6, C7, and C8), enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on the practical synthesis of the core 6-hydroxy-chroman-4-one molecule and key derivatives that have shown promise in medicinal chemistry.
Core Synthesis of 6-Hydroxy-chroman-4-one
The synthesis of the parent 6-hydroxy-chroman-4-one can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two primary and reliable approaches are detailed below.
Strategy 1: Intramolecular Friedel-Crafts Acylation of a Phenoxypropanoic Acid
This classical and robust method involves the cyclization of a 3-(4-hydroxyphenoxy)propanoic acid precursor. The key step is an intramolecular electrophilic aromatic substitution, where the acyl group is directed to the ortho position of the phenolic hydroxyl group.
The synthesis begins with the reaction of hydroquinone with a suitable three-carbon synthon, such as acrylic acid or 3-chloropropionic acid, to form the phenoxypropanoic acid intermediate. The subsequent cyclization is typically promoted by a strong acid catalyst, which activates the carboxylic acid to form an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, leading to the chroman-4-one ring system.
Diagram: Intramolecular Friedel-Crafts Acylation for 6-Hydroxy-chroman-4-one Synthesis
Caption: Synthetic pathway for 6-hydroxy-chroman-4-one via intramolecular Friedel-Crafts acylation.
Materials:
-
Hydroquinone
-
Acrylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Ice
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-(4-hydroxyphenoxy)propanoic acid: In a round-bottom flask equipped with a reflux condenser, dissolve hydroquinone (1.0 eq) in an appropriate solvent (e.g., water or toluene). Add acrylic acid (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenoxy)propanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), preheated to 70-80 °C, add 3-(4-hydroxyphenoxy)propanoic acid (1.0 eq) portion-wise with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 80-90 °C. Stir the mixture for 1-2 hours, monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. The resulting solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Catalyst Choice: Polyphosphoric acid and Eaton's reagent are effective dehydrating and protonating agents, facilitating the formation of the acylium ion necessary for the cyclization.[7] Eaton's reagent is often preferred as it is less viscous and easier to handle than PPA.[7]
-
Temperature Control: The cyclization step is typically exothermic. Maintaining the temperature within the specified range is crucial to ensure a controlled reaction rate and prevent unwanted side reactions or degradation of the product.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze the polyphosphoric acid, allowing for the isolation of the product. Thorough washing with water is necessary to remove any residual acid.
Strategy 2: O-Demethylation of 6-Methoxy-chroman-4-one
An alternative and widely used approach is the demethylation of the readily available 6-methoxy-chroman-4-one. This strategy is particularly useful when the methoxy precursor is commercially available or easily synthesized.
The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. The reaction typically involves the use of strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃).[8] With HBr, the ether oxygen is first protonated, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction, releasing methyl bromide as a byproduct.[8]
Diagram: O-Demethylation of 6-Methoxy-chroman-4-one
Caption: Synthesis of 6-hydroxy-chroman-4-one via O-demethylation.
Materials:
-
6-Methoxy-chroman-4-one
-
Hydrobromic acid (48% aqueous solution or 33% in acetic acid)
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-chroman-4-one (1.0 eq) in glacial acetic acid.
-
Addition of HBr: Add a solution of hydrobromic acid (e.g., 33% HBr in acetic acid, 3-5 eq) to the flask.[9]
-
Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours.[9] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reagent Selection: HBr in acetic acid is a classic and effective reagent for the cleavage of aryl methyl ethers.[9] The acetic acid serves as a solvent and can also participate in the reaction mechanism. Boron tribromide (BBr₃) is a more powerful but also more hazardous and moisture-sensitive alternative that can be used at lower temperatures.[8]
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for the cleavage of the relatively stable aryl-O-CH₃ bond.
-
Aqueous Work-up with Bicarbonate Wash: The addition to ice water helps to precipitate the product and dilute the acid. The sodium bicarbonate wash is crucial to remove any residual HBr and acetic acid from the organic phase.
Synthesis of 6-Hydroxy-chroman-4-one Derivatives
The true therapeutic potential of the chroman-4-one scaffold is realized through the synthesis of its derivatives. By strategically introducing various substituents, medicinal chemists can modulate the compound's pharmacological profile.
Synthesis of 2-Substituted Derivatives
Substitution at the C2 position can be achieved through a base-mediated aldol condensation of a 2',5'-dihydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Aliphatic or aromatic aldehyde (e.g., hexanal)
-
Diisopropylamine (DIPA) or another suitable base
-
Ethanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Mixture: In a microwave-safe vial, prepare a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in ethanol. Add the desired aldehyde (1.1 eq) and diisopropylamine (1.1 eq).[5]
-
Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[5]
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[5]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-substituted-6-hydroxy-chroman-4-one.
Synthesis of 3-Benzylidene Derivatives
3-Benzylidene-chroman-4-ones are a particularly interesting class of derivatives with reported antioxidant and α-glucosidase inhibitory activities.[6] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 6-hydroxy-chroman-4-one and a substituted benzaldehyde.
Diagram: Synthesis of 3-Benzylidene-6-hydroxy-chroman-4-one
Caption: General scheme for the synthesis of 3-benzylidene-6-hydroxy-chroman-4-one derivatives.
Materials:
-
6-Hydroxy-chroman-4-one
-
4-Hydroxybenzaldehyde
-
Piperidine
-
Ethanol
-
Dilute hydrochloric acid
-
Ice water
Procedure:
-
Reaction Setup: A mixture of 6-hydroxy-chroman-4-one (1.0 eq), the substituted benzaldehyde (1.2 eq), and a catalytic amount of piperidine (1.2 eq) is heated at 100 °C.[10]
-
Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up: After cooling, the reaction mixture is diluted with ice water and acidified with concentrated HCl. The precipitated solid is collected by filtration.
-
Purification: The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 3-benzylidene-chroman-4-one derivative.[10]
Characterization of 6-Hydroxy-chroman-4-one and Its Derivatives
The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic techniques is typically employed for this purpose.
| Technique | Expected Observations for 6-Hydroxy-chroman-4-one |
| ¹H NMR | Signals corresponding to the aromatic protons, with characteristic splitting patterns. A singlet for the phenolic hydroxyl proton. Two triplets for the methylene protons at C2 and C3. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) typically in the range of 190-200 ppm. Signals for the aromatic carbons and the methylene carbons at C2 and C3. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₉H₈O₃: 164.16 g/mol ).[11] |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically around 1680 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) stretching. |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent used and the substitution pattern of the derivatives. For detailed spectral data, refer to databases such as SpectraBase and the Biological Magnetic Resonance Bank.[12][13]
Applications in Drug Discovery and Development
The 6-hydroxy-chroman-4-one scaffold and its derivatives have emerged as promising candidates in various therapeutic areas. The following examples highlight their potential and the structure-activity relationships (SAR) that have been elucidated.
Sirtuin 2 (SIRT2) Inhibitors
SIRT2 is a promising target for the treatment of neurodegenerative diseases and cancer. Several studies have identified chroman-4-one derivatives as potent and selective SIRT2 inhibitors.[4][5]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2: An alkyl chain with three to five carbons at the C2 position is favorable for high potency.[5]
-
Substitution at C6 and C8: Larger, electron-withdrawing groups at the C6 and C8 positions enhance inhibitory activity.[4] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[4]
-
Intact Carbonyl Group: The carbonyl group at C4 is crucial for activity.[5]
Antimicrobial Agents
The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Chroman-4-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][3]
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Group at C7 (or C6): The presence of a phenolic hydroxyl group appears to be important for antimicrobial activity. The addition of alkyl or aryl carbon chains at this position can reduce activity.[2]
-
Substitution on the Benzylidene Moiety (for 3-benzylidene derivatives): The introduction of a catechol (3',4'-dihydroxy) group on the phenyl ring of the benzylidene moiety has been shown to be important for both α-glucosidase inhibition and antioxidant activities.[6]
Conclusion
The synthesis of 6-hydroxy-chroman-4-one and its derivatives offers a rich and rewarding field of study for medicinal chemists. The synthetic routes described in this guide, including intramolecular Friedel-Crafts acylation and O-demethylation, provide reliable and adaptable methods for accessing the core scaffold. Furthermore, the facile derivatization at multiple positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. As our understanding of the therapeutic potential of this privileged scaffold continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the quest for new medicines.
References
-
Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Preparation of 3-benzylidene-4-chromanones. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available at: [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]
-
Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Institutes of Health. Available at: [Link]
-
6-Hydroxy-chroman-4-one. PubChem. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Available at: [Link]
-
Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. Winston-Salem State University. Available at: [Link]
-
Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. Available at: [Link]
-
O-Demethylation. Chem-Station. Available at: [Link]
-
6-Hydroxychroman-4-one. SpectraBase. Available at: [Link]
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]
-
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one. Biological Magnetic Resonance Bank. Available at: [Link]
-
Natural Product Synthesis via Indium Catalyzed Friedel-Crafts Alkylation. Available at: [Link]
-
quinone. Organic Syntheses. Available at: [Link]
-
What demethylating reagent do you suggest? ResearchGate. Available at: [Link]
-
Structures of chroman-4-one and chromone. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Highly Efficient and Scalable Process for Demethylation of 6-(2,4-Dimethoxybenzoyl)-chromen-2-one and Other Aryl Methyl Ethers. ResearchGate. Available at: [Link]
-
SUPPLEMENTARY MATERIAL Title page High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. SciSpace. Available at: [Link]
-
Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Common Organic Chemistry. Available at: [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 10. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 11. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. bmse001121 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one at BMRB [bmrb.io]
